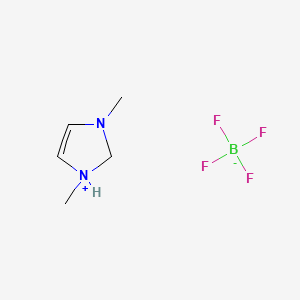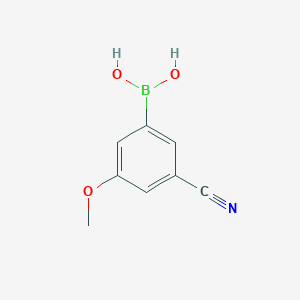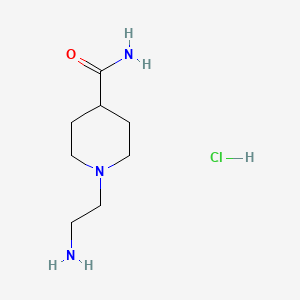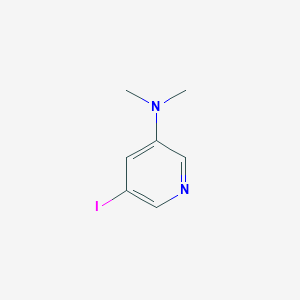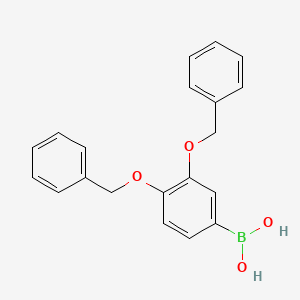
3,4-Bis(benzyloxy)phenylboronic acid
Overview
Description
“3,4-Bis(benzyloxy)phenylboronic acid” is a boronic acid derivative . Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .
Synthesis Analysis
The synthesis of boronic acids often involves the electrophilic trapping of an organometallic reagent with a boric ester, followed by acidic hydrolysis . Protodeboronation of pinacol boronic esters is also reported, utilizing a radical approach .
Molecular Structure Analysis
The molecular formula of “this compound” is C20H19BO4 . The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital .
Chemical Reactions Analysis
Boronic acids, including “this compound”, are known to participate in various chemical reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions . Protodeboronation of pinacol boronic esters has also been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm3, boiling point of 536.8±60.0 °C at 760 mmHg, and a molar refractivity of 95.4±0.4 cm3 .
Scientific Research Applications
Fungicidal Activity
3,4-Bis(benzyloxy)phenylboronic acid and its analogues have been explored for their fungicidal activities. Studies show that compounds like 3-piperazine-bis(benzoxaborole) exhibit higher inhibitory activity against various fungal strains compared to standard antibiotics, indicating their potential in antifungal applications (Wieczorek et al., 2014).
Catalytic Applications
Phenylboronic acids, including derivatives of this compound, are employed as catalysts in chemical synthesis. For instance, they are used in dehydrative condensation reactions between carboxylic acids and amines (Wang, Lu, & Ishihara, 2018), indicating their importance in organic synthesis.
Tribological Properties
Phenylboronic acid derivatives have been studied for their tribological properties. These compounds, when modified with certain functional groups, can exhibit enhanced hydrolytic stability and could be potential candidates for industrial applications like lubricants (Li et al., 2014).
Supramolecular Assemblies
Research has been conducted on the use of phenylboronic acids in the design and synthesis of supramolecular assemblies. These assemblies are formed due to hydrogen bonding interactions, showcasing the versatility of phenylboronic acids in materials science (Pedireddi & Seethalekshmi, 2004).
Experimental Oncology
Phenylboronic acid derivatives, including this compound, have been investigated for their potential in oncology. These compounds have shown antiproliferative and proapoptotic properties in various cancer cell lines, suggesting their use as novel anticancer agents (Psurski et al., 2018).
Targeted Drug Delivery
Studies have been conducted on the functionalization of polymeric micelles with phenylboronic acid for targeted drug delivery. Such modifications can enhance the drug uptake in specific cell lines, highlighting the potential of phenylboronic acid derivatives in targeted therapeutics (Zhang et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[3,4-bis(phenylmethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BO4/c22-21(23)18-11-12-19(24-14-16-7-3-1-4-8-16)20(13-18)25-15-17-9-5-2-6-10-17/h1-13,22-23H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFUTAIWNNLFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



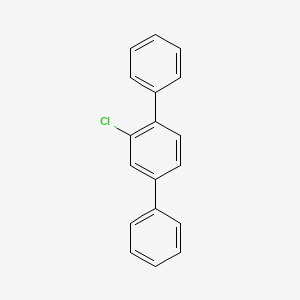
![tert-Butyl 1,5-dimethyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8237080.png)
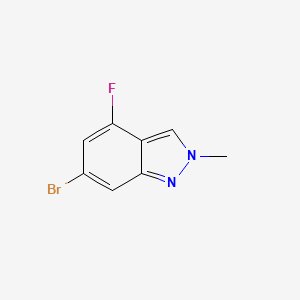
![Tert-butyl 10-oxo-3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate](/img/structure/B8237100.png)
![6-Bromo-8-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B8237113.png)
![tert-Butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B8237121.png)

![5-Amino-4-methyl-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B8237133.png)
